molecular formula C8H6FNO4S B2871953 4-Fluoro-5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 2490400-73-0

4-Fluoro-5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B2871953
CAS No.: 2490400-73-0
M. Wt: 231.2
InChI Key: GNBGLHBXAZSCMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a fluorine atom at the 4th position and a methoxy group at the 5th position on the benzothiazole ring. The benzothiazole ring system is known for its diverse biological activities and is widely studied in medicinal chemistry .

Preparation Methods

The synthesis of 4-Fluoro-5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

4-Fluoro-5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-Fluoro-5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

4-fluoro-5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4S/c1-14-4-2-3-5-6(7(4)9)8(11)10-15(5,12)13/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBGLHBXAZSCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)S(=O)(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.